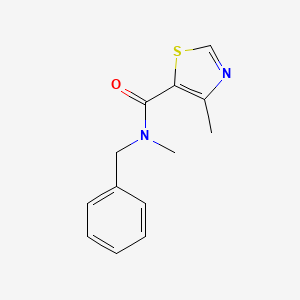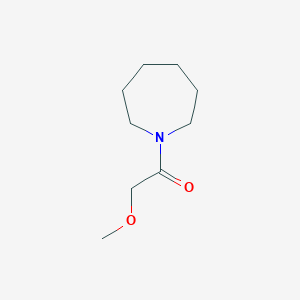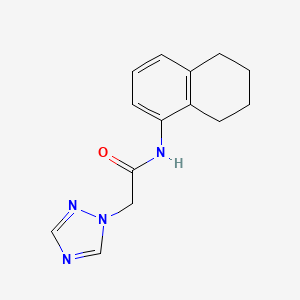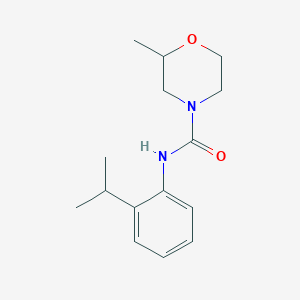
2-Cyclopentyl-1-(4-methylpiperazin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentyl-1-(4-methylpiperazin-1-yl)ethan-1-one, also known as CX717, is a novel compound that has been shown to enhance cognitive function in both animal and human studies. This compound belongs to the class of ampakines, which are positive allosteric modulators of the AMPA receptor.
Mécanisme D'action
2-Cyclopentyl-1-(4-methylpiperazin-1-yl)ethan-1-one acts as a positive allosteric modulator of the AMPA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. By binding to a specific site on the AMPA receptor, 2-Cyclopentyl-1-(4-methylpiperazin-1-yl)ethan-1-one enhances the receptor's response to glutamate, resulting in increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Cyclopentyl-1-(4-methylpiperazin-1-yl)ethan-1-one are mainly related to its modulation of the AMPA receptor. In animal studies, 2-Cyclopentyl-1-(4-methylpiperazin-1-yl)ethan-1-one has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal survival and growth. 2-Cyclopentyl-1-(4-methylpiperazin-1-yl)ethan-1-one has also been shown to increase the release of acetylcholine, a neurotransmitter that plays a critical role in learning and memory processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Cyclopentyl-1-(4-methylpiperazin-1-yl)ethan-1-one is its ability to enhance cognitive function without causing significant side effects or toxicity. This makes it a promising candidate for further research and development as a potential treatment for cognitive disorders. However, one limitation of 2-Cyclopentyl-1-(4-methylpiperazin-1-yl)ethan-1-one is its relatively short half-life, which may limit its effectiveness as a long-term treatment option.
Orientations Futures
There are several potential future directions for research on 2-Cyclopentyl-1-(4-methylpiperazin-1-yl)ethan-1-one. One area of interest is the development of more potent and selective ampakines that can target specific subtypes of the AMPA receptor. Another potential direction is the investigation of 2-Cyclopentyl-1-(4-methylpiperazin-1-yl)ethan-1-one's effects on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, further studies are needed to determine the long-term safety and efficacy of 2-Cyclopentyl-1-(4-methylpiperazin-1-yl)ethan-1-one as a potential treatment for cognitive disorders.
Conclusion
In conclusion, 2-Cyclopentyl-1-(4-methylpiperazin-1-yl)ethan-1-one is a novel compound that has shown promising cognitive-enhancing effects in both animal and human studies. Its mechanism of action involves modulation of the AMPA receptor, resulting in increased synaptic transmission and improved cognitive function. While there are limitations to its use, 2-Cyclopentyl-1-(4-methylpiperazin-1-yl)ethan-1-one is a promising candidate for further research and development as a potential treatment for cognitive disorders.
Méthodes De Synthèse
The synthesis of 2-Cyclopentyl-1-(4-methylpiperazin-1-yl)ethan-1-one involves the reaction of cyclopentanone with 4-methylpiperazine in the presence of an acid catalyst. The resulting product is purified through recrystallization to obtain 2-Cyclopentyl-1-(4-methylpiperazin-1-yl)ethan-1-one in high purity. The synthesis of 2-Cyclopentyl-1-(4-methylpiperazin-1-yl)ethan-1-one is relatively simple and can be performed on a large scale, making it a viable option for further research and development.
Applications De Recherche Scientifique
2-Cyclopentyl-1-(4-methylpiperazin-1-yl)ethan-1-one has been extensively studied for its potential use in treating cognitive disorders, such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. In animal studies, 2-Cyclopentyl-1-(4-methylpiperazin-1-yl)ethan-1-one has been shown to improve memory consolidation and retrieval, as well as enhance attention and learning. Human studies have also demonstrated the cognitive-enhancing effects of 2-Cyclopentyl-1-(4-methylpiperazin-1-yl)ethan-1-one, including improved working memory, attention, and processing speed.
Propriétés
IUPAC Name |
2-cyclopentyl-1-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-13-6-8-14(9-7-13)12(15)10-11-4-2-3-5-11/h11H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEBDYZSAVUETB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-1-(4-methylpiperazin-1-yl)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(azepan-1-yl)-3-oxopropyl]acetamide](/img/structure/B7512485.png)
![N,N-dimethyl-2-[(3-methylphenyl)formamido]acetamide](/img/structure/B7512488.png)

![N-[[6-(dimethylamino)pyridin-3-yl]methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7512509.png)


![1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7512542.png)

![N-[(3-fluorophenyl)methyl]-1-methyl-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512556.png)
![1-methyl-N-[(5-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512558.png)

![1-methyl-N-[(3-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512566.png)